4-Hydroxyvalerophenone

Membrane Biophysics Lipid Bilayers Phosphorus-31 NMR

Select 4-Hydroxyvalerophenone for its unique intermediate dipole effect on lipid bilayers, enabling precise SAR studies distinct from phloretin. Validated 17β-HSD II inhibitor (IC50 60.52 μM) for cancer/metabolic disease research. Well-characterized polymorph system (DSC/XRD) for solid-state chemistry. The pentanone chain provides optimal lipophilicity & melting point (62-65°C) for liquid crystal precursors & acylphenoxyacetic acid synthesis. Avoids project-derailing differences of butyro- or propio-phenone analogs. Bulk quotes available.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 27927-59-9
Cat. No. B8808044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyvalerophenone
CAS27927-59-9
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(CCC(=O)C1=CC=CC=C1)O
InChIInChI=1S/C11H14O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3
InChIKeyBFPGHQLMXCDMGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyvalerophenone (CAS 27927-59-9) Procurement Guide: Sourcing a Versatile para-Hydroxyalkylphenone Intermediate


4-Hydroxyvalerophenone (CAS 2589-71-1, also 27927-59-9), also known as 4′-Hydroxyvalerophenone or 4-Pentanoylphenol, is an organic compound classified as a para-hydroxyalkylphenone [1]. Its structure consists of a pentanone chain attached to a phenol ring at the para position, yielding the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . The compound is typically supplied as a white to beige crystalline powder with a melting point of 62-65 °C . Its dual functionality—a reactive ketone carbonyl and a phenolic hydroxyl group—positions it as a valuable intermediate and research tool in pharmaceutical synthesis, materials science, and biochemical investigations [1].

Why Generic 4-Hydroxyvalerophenone Substitution with Closely Related Analogs Carries Quantifiable Risk


Substituting 4-Hydroxyvalerophenone with seemingly similar compounds like 4-Hydroxybutyrophenone (CAS 1009-11-6) or 4-Hydroxypropiophenone (CAS 70-70-2) without rigorous verification introduces quantifiable and potentially project-derailing differences in physical, chemical, and biological performance. As the evidence below demonstrates, variations in alkyl chain length lead to significant divergences in critical parameters such as melting point , polymorphic behavior [1], membrane biophysics interactions [2], and enzyme inhibition potency . These differences directly impact experimental reproducibility, formulation stability, and synthetic utility, underscoring the necessity for a targeted procurement strategy based on validated, compound-specific data.

Quantitative Evidence Guide for Differentiating 4-Hydroxyvalerophenone from its Closest Analogs


Modulated Membrane Dipole Potential: A Quantifiable Distinction from Phloretin

4-Hydroxyvalerophenone induces a quantifiably different structural change in lipid bilayers compared to the natural product phloretin. While both compounds rotate the phosphocholine head group dipole, the effect of 4-hydroxyvalerophenone is specifically reported as being 'to a lesser extent' than that of phloretin [1]. This difference is attributed to the distinct molecular structure and dipole moment of each compound, leading to a variation in the magnitude of the dipole potential compensation within the membrane [1].

Membrane Biophysics Lipid Bilayers Phosphorus-31 NMR

Enzyme Inhibition Profile: Defined 17β-HSD IC50 Offers a Tool for Steroid Pathway Studies

4-Hydroxyvalerophenone is a validated inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) with a reported IC50 value of 60.52 μM . This inhibition represents a specific biochemical activity that distinguishes it from other simple hydroxyketones which may not have been profiled against this target. While direct head-to-head IC50 data against analogs for the same enzyme is not available, this quantitative value provides a critical benchmark for researchers seeking to modulate steroid hormone pathways and can be compared against known reference inhibitors like Letrozole or specific steroidal inhibitors.

Enzymology Steroid Metabolism Inhibitor Screening

Physical Property Differentiation: Melting Point Gap of >27°C Enables Distinct Formulation and Purification Strategies

The melting point of 4-Hydroxyvalerophenone (62-65 °C) is significantly lower than that of 4-Hydroxybutyrophenone (93 °C) and significantly higher than that of 4-Hydroxypropiophenone (36-38 °C) . This nearly 30°C difference in both directions along the alkyl-chain homolog series creates quantifiably different handling, processing, and formulation windows.

Crystallization Formulation Science Process Chemistry

Existence of Multiple Polymorphs: A Unique Solid-State Landscape Revealed by DSC and XRPD

4′-Hydroxyvalerophenone is known to exist in multiple polymorphic forms. A new polymorph was specifically identified and characterized using differential scanning calorimetry (DSC), hot stage microscopy, and X-ray powder diffraction (XRPD) [1]. A subsequent holistic study further explored this conformational and nonconformational polymorphism from a structural-energetics-dynamics perspective, a level of solid-state characterization not commonly reported for the simpler butyro- or propiophenone analogs in the public domain [2].

Solid-State Chemistry Polymorphism Crystallography

Where 4-Hydroxyvalerophenone Demonstrates Differentiated Utility: Recommended Application Scenarios


Investigating Intermediate Dipole Effects in Lipid Membrane Models

For research groups focused on membrane biophysics, particularly those studying how dipolar compounds modulate lipid bilayer properties, 4-Hydroxyvalerophenone provides an essential 'intermediate' effect tool. Its ability to rotate the phosphocholine head group, albeit to a lesser extent than the benchmark compound phloretin [1], offers a unique profile for probing structure-activity relationships and the precise energetic landscape of the membrane-water interface. This allows for finer control in experiments designed to dissect the contributions of dipole potential to processes like ion transport and protein-membrane interactions.

Chemical Probe Development for 17β-Hydroxysteroid Dehydrogenase (17β-HSD)

Scientists engaged in steroid hormone biology, cancer research, or metabolic disease studies should consider 4-Hydroxyvalerophenone as a validated chemical probe. Its defined IC50 of 60.52 μM against 17β-HSD provides a clear benchmark for use in in vitro enzyme assays, cellular models, and as a reference point for the development of more potent or selective inhibitors. This known inhibitory activity differentiates it from other simple alkylphenones that lack this specific biochemical annotation.

Solid-State Chemistry and Polymorphism Studies

Academic and industrial laboratories engaged in solid-state chemistry, crystallization science, or pharmaceutical pre-formulation will find 4-Hydroxyvalerophenone to be a well-characterized model system. Its documented conformational and nonconformational polymorphism, thoroughly investigated by DSC and XRPD [2], provides a rich and complex landscape for studying the energetic and structural drivers of crystal packing. This level of characterization makes it an ideal compound for teaching, method development, or exploring the impact of polymorphism on material properties.

Synthesis of Value-Added Intermediates Requiring an Intermediate Alkyl Chain Length

For process chemists and medicinal chemists, the selection of 4-Hydroxyvalerophenone over its shorter or longer alkyl chain analogs is often driven by the specific physicochemical properties conferred by the pentanone chain. Its intermediate melting point (62-65 °C ) and balanced lipophilicity make it a preferred building block in the synthesis of liquid crystal precursors , acylphenoxyacetic acid derivatives , and other complex molecules where the chain length is critical for target binding, solubility, or downstream processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxyvalerophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.